![molecular formula C12H17N3O B7593872 N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7593872.png)
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. Activation of these receptors leads to the modulation of various signaling pathways that are involved in pain perception, inflammation, and seizure activity.
Biochemical and Physiological Effects:
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory mediators, and the reduction of seizure activity. It has also been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Advantages and Limitations for Lab Experiments
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, such as its potential for producing unwanted side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several areas of future research that could be pursued with N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide, including the development of new drugs for chronic pain, neuropathic pain, and epilepsy. Other potential areas of research include the investigation of its effects on other signaling pathways and the development of new methods for synthesizing and purifying the compound. Additionally, further studies are needed to better understand the potential risks and benefits of using N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide in clinical settings.
Synthesis Methods
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide is synthesized by reacting 1-(cyclohex-3-en-1-yl) piperidine with 2-(4-methylpyrazol-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide in its pure form.
Scientific Research Applications
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, neuropathic pain, multiple sclerosis, and epilepsy. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs for these conditions.
properties
IUPAC Name |
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-7-13-15(8-10)9-12(16)14-11-5-3-2-4-6-11/h2-3,7-8,11H,4-6,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGODLYTVOVAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NC2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.